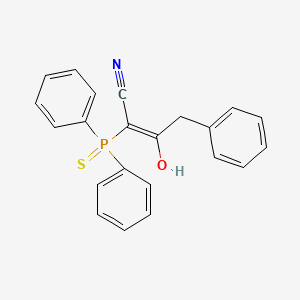![molecular formula C15H17NO4 B4290567 1'-(2-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4290567.png)
1'-(2-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Overview
Description
1'-(2-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as SPIRO-OMeTAD and has been extensively studied for its use in organic solar cells, perovskite solar cells, and other optoelectronic devices.
Mechanism of Action
The mechanism of action of SPIRO-OMeTAD is not fully understood. However, it is known to act as a hole-transport material in solar cells, which facilitates the movement of positive charges from the perovskite layer to the electrode.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of SPIRO-OMeTAD. However, it has been shown to be non-toxic and biocompatible, which makes it a potential candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
The advantages of using SPIRO-OMeTAD in lab experiments include its high yield in synthesis, its non-toxic and biocompatible nature, and its potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are several future directions for research on SPIRO-OMeTAD. One of the most significant directions is to further investigate its mechanism of action in solar cells and other optoelectronic devices. Additionally, there is potential for its use in biomedical applications, and further research is needed to explore this possibility. Other future directions include exploring its potential applications in other fields, such as catalysis and materials science.
In conclusion, SPIRO-OMeTAD is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Scientific Research Applications
SPIRO-OMeTAD has been extensively used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic solar cells. It has been used as a hole-transport material in perovskite solar cells, which has resulted in high power conversion efficiencies.
properties
IUPAC Name |
1'-(2-oxopentyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-5-11(17)10-16-13-7-4-3-6-12(13)15(14(16)18)19-8-9-20-15/h3-4,6-7H,2,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVKMJZFOQNWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CN1C2=CC=CC=C2C3(C1=O)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-bromophenyl)acetamide]](/img/structure/B4290486.png)

![methyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290505.png)
![3-(heptafluoropropyl)-8,9-dimethoxy-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol](/img/structure/B4290516.png)
![ethyl 2-[2-amino-3-cyano-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4290523.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-nitro-1,3-thiazol-2-yl)acetamide](/img/structure/B4290530.png)
![isopropyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4290533.png)
![3,3'-ethane-1,2-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one)](/img/structure/B4290541.png)


![4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B4290559.png)
![2-chloro-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4290565.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)thio]acetate](/img/structure/B4290588.png)
![ethyl 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4290594.png)